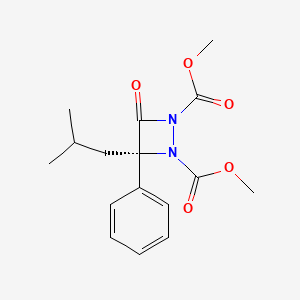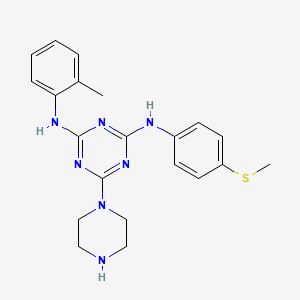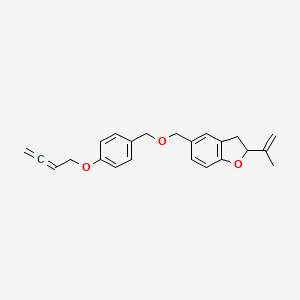
Chlorocyclinone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorocyclinone C is a chlorinated angucyclinone, a type of polyketide compound. It is produced by certain strains of the genus Streptomyces, which are known for their ability to produce a wide variety of bioactive secondary metabolites. This compound has garnered interest due to its unique structural features and potential biological activities .
Preparation Methods
Chlorocyclinone C is typically isolated from the mycelium of Streptomyces sp. strain DSM 17045. The preparation involves culturing the Streptomyces strain under specific conditions to induce the production of chlorocyclinones. The compound is then extracted and purified using chromatographic techniques. The structure of this compound is established through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Chlorocyclinone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield various reduced derivatives.
Substitution: this compound can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorocyclinone C has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of chlorinated angucyclinones.
Biology: this compound has been studied for its potential antibacterial activity, particularly against Gram-positive bacteria.
Medicine: The compound has shown promise as a modulator of peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is a target for the treatment of type 2 diabetes.
Industry: This compound can be used in the development of new antibiotics and other bioactive compounds
Mechanism of Action
Chlorocyclinone C exerts its effects by antagonizing the activation of peroxisome proliferator-activated receptor gamma (PPAR-gamma). This receptor is involved in the regulation of glucose and lipid metabolism. This compound can displace rosiglitazone, a known PPAR-gamma agonist, from the ligand-binding domain of the receptor. This antagonistic activity is measured using assays such as AlphaScreen and scintillation proximity assay .
Comparison with Similar Compounds
Chlorocyclinone C is part of a family of chlorinated angucyclinones, which includes chlorocyclinones A, B, and D. These compounds share similar structural features but differ in the number and position of chlorine atoms. This compound is unique due to its specific pattern of chlorination and its potent activity as a PPAR-gamma antagonist. Other similar compounds include allocyclinones, which are also hyperchlorinated angucyclinones produced by different strains of Actinoallomurus .
References
Properties
Molecular Formula |
C26H21ClO10 |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
methyl 2-chloro-6,8-dihydroxy-9-[1-(2-hydroxyacetyl)oxyethyl]-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |
InChI |
InChI=1S/C26H21ClO10/c1-9-5-11-6-14(29)19-20(17(11)25(35-3)21(9)27)22(31)12-7-13(26(34)36-4)16(10(2)37-15(30)8-28)23(32)18(12)24(19)33/h5-7,10,28-29,32H,8H2,1-4H3 |
InChI Key |
LMNHPKWXMIGBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C3C(=C2C(=C1Cl)OC)C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)OC(=O)CO)C(=O)OC)O |
Synonyms |
chlorocyclinone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


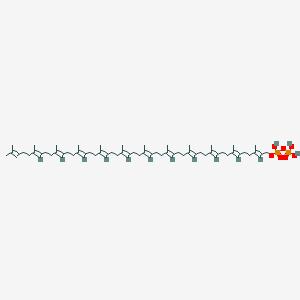



![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)

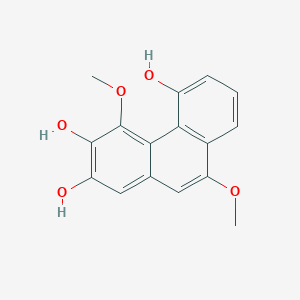
![[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263005.png)

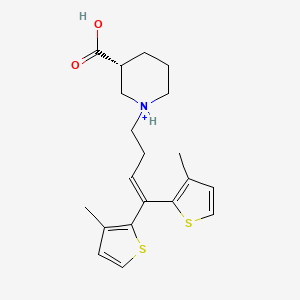
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)
